molecular formula C9H12N2O2S B1454412 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide CAS No. 1275744-80-3

2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide

Cat. No. B1454412
CAS RN: 1275744-80-3
M. Wt: 212.27 g/mol
InChI Key: SQBJZXMIULOBEK-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide, also known as MSAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSAH is a hydrazide derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide exerts its biological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the modulation of the immune system, and the induction of apoptosis. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of ROS production, the modulation of the immune system, and the induction of apoptosis. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has been shown to inhibit the activity of various enzymes, including COX-2 and LOX, which are involved in the inflammatory response. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has also been shown to activate the Nrf2 pathway, which plays a key role in the regulation of oxidative stress.

Advantages and Limitations for Lab Experiments

2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and broad range of biological activities. However, 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide also has some limitations, including its limited solubility in water and its potential for chemical instability under certain conditions.

Future Directions

There are several potential future directions for research on 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide, including the development of novel synthetic methods for 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide derivatives, the investigation of the molecular mechanisms underlying 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide's biological effects, and the evaluation of 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide's potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the advantages and limitations of 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide for lab experiments and to optimize its use in various applications.
Conclusion:
In conclusion, 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide is a chemical compound with significant potential for scientific research applications. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide's relatively simple synthesis method, low toxicity, and broad range of biological activities make it an attractive candidate for further research in various fields. However, further research is needed to fully understand 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide's advantages and limitations and to optimize its use in various applications.

Scientific Research Applications

2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-(2-methoxyphenyl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-13-7-4-2-3-5-8(7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBJZXMIULOBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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